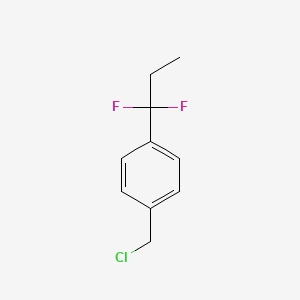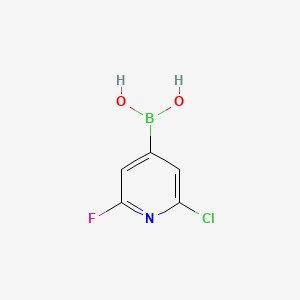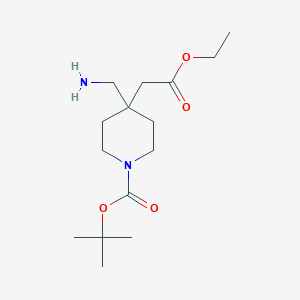
tert-Butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of Functional Groups: The aminomethyl and ethoxy-oxoethyl groups can be introduced through nucleophilic substitution or addition reactions.
Protection and Deprotection Steps: Protecting groups like tert-butyl are often used to prevent unwanted side reactions and are removed in the final steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts and Reagents: Use of efficient catalysts and reagents to increase yield and reduce reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, it may be used to study the effects of piperidine derivatives on various biological systems.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, it might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, used in the synthesis of many pharmaceuticals.
N-Methylpiperidine: A derivative with a methyl group, used in organic synthesis.
4-Aminopiperidine: A derivative with an amino group, used in medicinal chemistry.
Uniqueness
tert-Butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C15H28N2O4 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-5-20-12(18)10-15(11-16)6-8-17(9-7-15)13(19)21-14(2,3)4/h5-11,16H2,1-4H3 |
InChI Key |
KNXBNEUTEODCGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol](/img/structure/B11752622.png)
![(3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11752625.png)
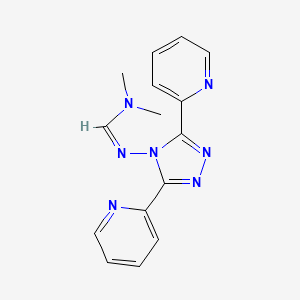
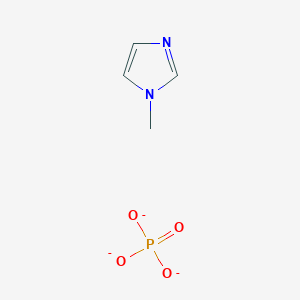
![Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate](/img/structure/B11752648.png)
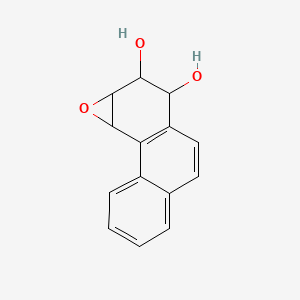
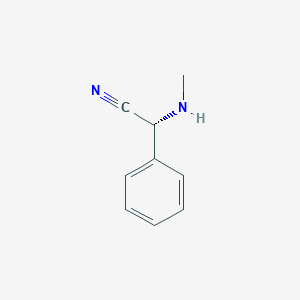
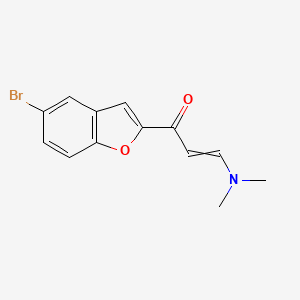
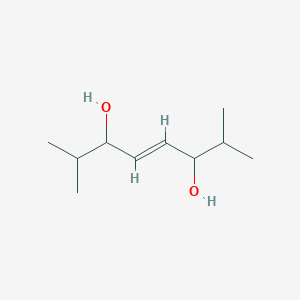
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11752662.png)
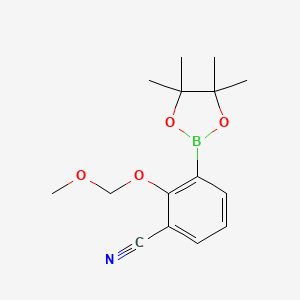
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11752676.png)
